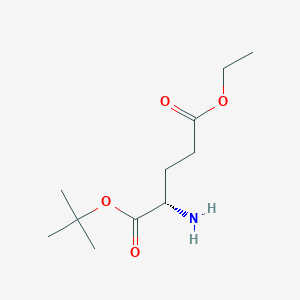

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester is a derivative of L-Glutamic acid, an important amino acid in the human body This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester typically involves esterification reactions. One common method is the reaction of L-Glutamic acid with tert-butyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential in drug development and as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The presence of the tert-butyl and ethyl ester groups can modulate its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

L-Glutamic acid di-tert-butyl ester: Similar in structure but with two tert-butyl groups.

L-Glutamic acid γ-ethyl ester: Contains an ethyl ester group but lacks the tert-butyl group.

L-Glutamic acid, 5-(1,1-dimethylethyl) 1-(phenylmethyl) ester: Features a phenylmethyl group instead of an ethyl ester .

Uniqueness

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester is unique due to its specific combination of tert-butyl and ethyl ester groups.

Biological Activity

L-Glutamic acid, 1-(1,1-dimethylethyl) 5-ethyl ester, is a derivative of the naturally occurring amino acid L-glutamic acid. This compound has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology and cancer research. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through esterification processes that modify the carboxylic acid group of L-glutamic acid. The introduction of the tert-butyl and ethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N1O2 |

| Molecular Weight | 213.32 g/mol |

| CAS Number | 204251-24-1 |

| Solubility | Soluble in organic solvents |

Neurotransmitter Role

L-Glutamic acid is primarily known as the major excitatory neurotransmitter in the central nervous system (CNS). It acts by binding to various glutamate receptors, including NMDA and AMPA receptors. The modified ester form may exhibit altered receptor affinity and kinetics compared to native L-glutamic acid.

- Mechanism of Action : The compound enhances synaptic plasticity and plays a crucial role in learning and memory. However, excessive activation of glutamate receptors is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Potential

Research indicates that derivatives of L-glutamic acid can interfere with cancer cell metabolism. For instance, modifications in glutamate metabolism have been shown to affect the growth of neoplastic cells by inhibiting glutamine synthesis through glutamate synthetase inhibition .

- Case Study : A study demonstrated that specific L-glutamic acid derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), leading to apoptosis characterized by chromatin condensation and nuclear fragmentation .

Convulsant Activity

Some studies have reported that certain esters of glutamic acid can exhibit convulsant properties. For example, L-glutamic acid di-tert-butyl ester induced clonic convulsions in animal models at specific dosages . This highlights the importance of careful dosage management in therapeutic applications.

Research Findings

Recent research has explored the structure-activity relationship (SAR) of L-glutamic acid derivatives:

- Transport Mechanisms : The L-type amino acid transporter 1 (LAT1) has been identified as a potential pathway for delivering these compounds into cells, particularly cancer cells. This transporter facilitates the uptake of essential amino acids across the blood-brain barrier, making it a target for drug delivery systems .

- In Vitro Studies : In vitro assays have shown that various derivatives can modulate excitatory amino acid transporters (EAATs), which are critical for regulating extracellular glutamate levels .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-O-tert-butyl 5-O-ethyl (2S)-2-aminopentanedioate |

InChI |

InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8(12)10(14)16-11(2,3)4/h8H,5-7,12H2,1-4H3/t8-/m0/s1 |

InChI Key |

HZUJIPYKLAUVCX-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OC(C)(C)C)N |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.